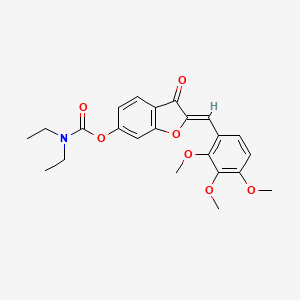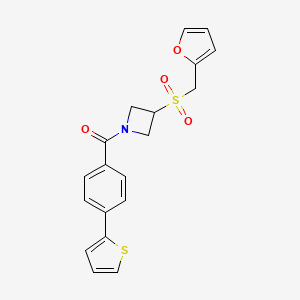
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is an intriguing substance with diverse applications in scientific research1. Its unique structure and properties make it a valuable tool for investigating various biological processes and developing innovative drug candidates1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this particular compound. However, a general method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed2. This method could potentially be adapted for the synthesis of(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone.Molecular Structure Analysis
The molecular formula of this compound is C14H15NO4S23. Unfortunately, I couldn’t find more detailed information about the molecular structure of this compound.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The molecular weight of this compound is325.43. Unfortunately, I couldn’t find more detailed information about the physical and chemical properties of this compound.Scientific Research Applications
Synthetic Applications
- Furan and thiophene derivatives are key intermediates in organic synthesis, offering pathways to a wide range of heterocyclic compounds. For example, the furan-2-yl(phenyl)methanol has been utilized in smooth aza-Piancatelli rearrangements, leading to trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields, showcasing the potential for creating complex molecular architectures (B. Reddy et al., 2012).
Catalytic Properties
- Enantiopure azetidinone derivatives have been evaluated for their catalytic asymmetric addition of organozinc reagents to aldehydes, demonstrating high enantioselectivity. This suggests that azetidinone compounds, possibly including those with additional sulfonyl and furan/thiophene modifications, could serve as effective ligands or catalysts in asymmetric synthesis (Mincan Wang et al., 2008).
Inhibition and Biological Activity
- Compounds with thiophene and furan rings have shown a range of biological activities, including inhibitory effects on vascular smooth muscle cells (VSMC) proliferation, indicating potential applications in addressing cardiovascular diseases (Li Qing-shan, 2011).
Material Science Applications
- Thiophene derivatives are noted for their applications in material science, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their excellent electronic properties (S. Nagaraju et al., 2018).
Corrosion Inhibition
- Azetidinone and sulfonyl-containing compounds have been investigated for their role in corrosion inhibition, particularly in protecting metals in acidic environments. This highlights the potential for such compounds to be used in developing new corrosion inhibitors, which could extend the life of metal structures and components (P. Singaravelu & N. Bhadusha, 2022).
Safety And Hazards
Future Directions
This compound has diverse applications in scientific research and could potentially be used for investigating various biological processes and developing innovative drug candidates1. However, more research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-19(15-7-5-14(6-8-15)18-4-2-10-25-18)20-11-17(12-20)26(22,23)13-16-3-1-9-24-16/h1-10,17H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGYYXLWVRYFEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

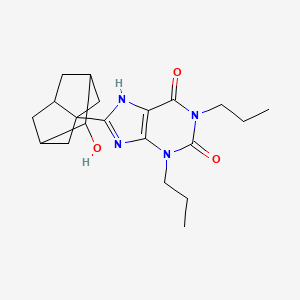
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)
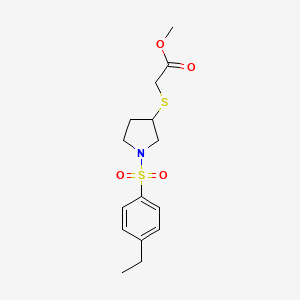
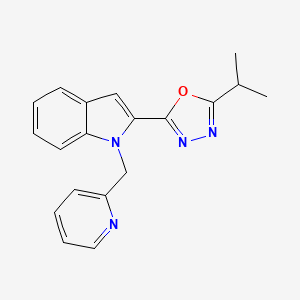
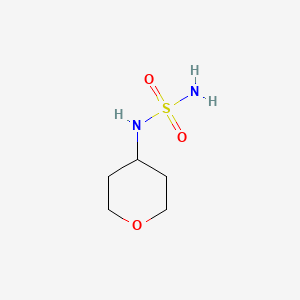
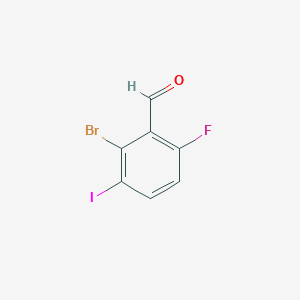
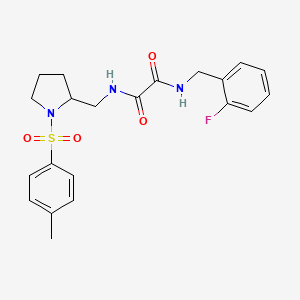
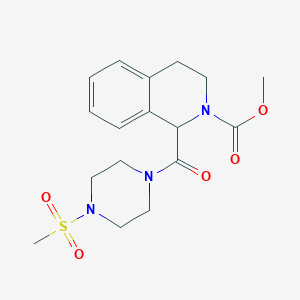
![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
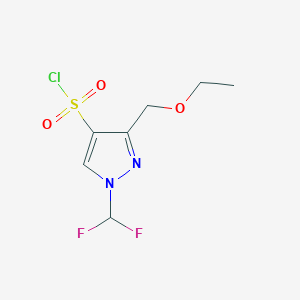
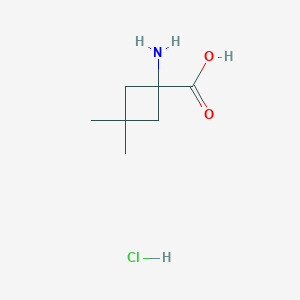
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)
![1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2959570.png)
